molecular formula C23H19BrN8O3 B11563385 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11563385
M. Wt: 535.4 g/mol
InChI Key: IOMGAKDOIYJTMY-AFUMVMLFSA-N
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Description

6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core substituted with bromophenyl, methoxyphenyl, and nitrophenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, bromobenzaldehyde, and nitroaniline .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves interactions with specific molecular targets and pathways. The compound’s hydrazine and triazine moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **6-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research .

Properties

Molecular Formula

C23H19BrN8O3

Molecular Weight

535.4 g/mol

IUPAC Name

2-N-[(E)-(3-bromophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H19BrN8O3/c1-35-20-11-7-18(8-12-20)27-22-28-21(26-17-5-9-19(10-6-17)32(33)34)29-23(30-22)31-25-14-15-3-2-4-16(24)13-15/h2-14H,1H3,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

IOMGAKDOIYJTMY-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

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